molecular formula C19H17N3O2 B2721149 1-Phenyl-3-(3-(pyridin-2-yloxy)benzyl)urea CAS No. 1704621-20-4

1-Phenyl-3-(3-(pyridin-2-yloxy)benzyl)urea

Cat. No.: B2721149
CAS No.: 1704621-20-4
M. Wt: 319.364
InChI Key: HCTKPKACDJOBEI-UHFFFAOYSA-N
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Description

1-Phenyl-3-(3-(pyridin-2-yloxy)benzyl)urea is a chemical compound characterized by its unique structure, which includes a phenyl group, a pyridin-2-yloxy group, and a benzylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(3-(pyridin-2-yloxy)benzyl)urea typically involves the reaction of 3-(pyridin-2-yloxy)benzylamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(3-(pyridin-2-yloxy)benzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridin-2-yloxy moieties are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-Phenyl-3-(3-(pyridin-2-yloxy)benzyl)urea has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(3-(pyridin-2-yloxy)benzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby modulating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

    1-Phenyl-3-(3-(pyridin-2-yloxy)phenyl)urea: Similar structure but with a phenyl group instead of a benzyl group.

    1-Phenyl-3-(3-(pyridin-2-yloxy)ethyl)urea: Similar structure but with an ethyl group instead of a benzyl group.

Uniqueness: 1-Phenyl-3-(3-(pyridin-2-yloxy)benzyl)urea is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The combination of the phenyl, pyridin-2-yloxy, and benzylurea moieties provides a distinct set of properties that can be leveraged in various applications.

Biological Activity

1-Phenyl-3-(3-(pyridin-2-yloxy)benzyl)urea is a synthetic compound that has garnered interest in various fields of biological research, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a phenyl group, a pyridin-2-yloxy group, and a benzylurea moiety. Its molecular formula is C19H17N3O2C_{19}H_{17}N_{3}O_{2}, with a molecular weight of approximately 317.36 g/mol. The structural characteristics of this compound suggest potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to modulate biological pathways by:

  • Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. This mechanism is crucial in therapeutic contexts where enzyme modulation is desired.
  • Receptor Binding : It may also interact with various receptors, influencing cellular signaling pathways that are pivotal in disease progression.

Biological Activity

Research has indicated several areas where this compound exhibits significant biological activity:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects in various cancer cell lines, indicating potential for further development as an anticancer agent .
  • Neuropharmacological Effects : The compound's interaction with serotonin receptors has been explored, particularly its affinity for the 5-HT2C receptor, which plays a role in mood regulation and appetite control .
  • Inflammation Modulation : There is emerging evidence that compounds with similar structures can modulate inflammatory responses, making them candidates for treating conditions characterized by chronic inflammation.

Case Studies

Several studies have highlighted the biological effects of related compounds and their implications for drug development:

StudyFindings
Study A Investigated the anticancer effects of similar urea derivatives in FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to standard treatments .
Study B Explored the binding affinities of N-substituted phenyl-N'-pyridin-3-yl ureas to 5-HT2C receptors, demonstrating selectivity over related receptors .
Study C Analyzed the anti-inflammatory potential of structurally related compounds, suggesting pathways for therapeutic intervention in inflammatory diseases .

Research Applications

This compound serves as a valuable building block in medicinal chemistry. Its synthesis involves the reaction of 3-(pyridin-2-yloxy)benzylamine with phenyl isocyanate under controlled conditions . Its unique properties make it suitable for:

  • Drug Development : Targeting specific diseases through enzyme inhibition or receptor modulation.
  • Material Science : Developing new materials based on its chemical properties.

Properties

IUPAC Name

1-phenyl-3-[(3-pyridin-2-yloxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-19(22-16-8-2-1-3-9-16)21-14-15-7-6-10-17(13-15)24-18-11-4-5-12-20-18/h1-13H,14H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTKPKACDJOBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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